molecular formula C8H14O3 B6151400 2,4-dimethyl-5-oxohexanoic acid CAS No. 2323-28-6

2,4-dimethyl-5-oxohexanoic acid

Cat. No.: B6151400
CAS No.: 2323-28-6
M. Wt: 158.19 g/mol
InChI Key: SPSSBFRNUFPFJQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions followed by oxidation. One common method includes the reaction of 2,4-dimethylpentan-3-one with ethyl chloroacetate in the presence of a strong base like sodium hydride to form the corresponding ester. This ester is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, hydrolysis, and decarboxylation under controlled temperatures and pressures to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-5-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

  • 4,4-Dimethyl-5-oxohexanoic acid
  • 5,5-Dimethyl-4-oxohexanoic acid
  • 2,2-Dimethyl-5-oxohexanoic acid

Comparison: 2,4-Dimethyl-5-oxohexanoic acid is unique due to the specific positioning of its methyl and keto groups, which can influence its reactivity and interactions compared to its isomers. For example, 4,4-dimethyl-5-oxohexanoic acid has the methyl groups at the 4th position, which may result in different steric and electronic effects .

Properties

CAS No.

2323-28-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,4-dimethyl-5-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-5(7(3)9)4-6(2)8(10)11/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

SPSSBFRNUFPFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(=O)O)C(=O)C

Purity

95

Origin of Product

United States

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